molecular formula C20H22FN3O3 B3004181 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea CAS No. 887466-00-4

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea

Cat. No. B3004181
CAS RN: 887466-00-4
M. Wt: 371.412
InChI Key: QQSJUAKFOOGLMX-UHFFFAOYSA-N
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Description

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea is a chemical compound that belongs to the class of pyrrolidin-3-yl urea derivatives. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. The compound has gained significant attention in recent years due to its potential therapeutic applications in several diseases, including pain, inflammation, and anxiety.

Mechanism of Action

The primary mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea is the inhibition of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea, an enzyme that is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid-based signaling molecules that play a crucial role in several physiological processes, including pain, inflammation, and anxiety. By inhibiting 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea, 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea increases the levels of endocannabinoids, which in turn, leads to the activation of cannabinoid receptors and the subsequent modulation of pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea has been shown to exhibit several biochemical and physiological effects. The compound has been found to increase the levels of endocannabinoids, including anandamide and 2-arachidonoylglycerol (2-AG), in several tissues, including the brain, liver, and adipose tissue. It has also been shown to modulate the activity of several neurotransmitter systems, including the dopaminergic and serotonergic systems.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea in lab experiments is its potent and selective inhibition of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea. The compound has been extensively studied in preclinical models of pain, inflammation, and anxiety and has been found to exhibit robust therapeutic effects. However, one of the limitations of using the compound is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.

Future Directions

Several future directions can be pursued in the research of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea. One of the potential areas of research is the investigation of its therapeutic effects in other diseases, including cancer and neurodegenerative diseases. Another area of research is the development of more potent and selective 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea inhibitors that can overcome the limitations of the current compound. Additionally, the study of the compound's pharmacokinetics and metabolism can provide valuable insights into its therapeutic potential and limitations.

Synthesis Methods

The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea involves the reaction of 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid with 4-methoxyphenethylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The resulting intermediate is then treated with urea and triethylamine to yield the final product.

Scientific Research Applications

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea has been extensively studied for its potential therapeutic applications in several diseases. The compound has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical models of pain and inflammation. It has also been found to possess anxiolytic properties in animal models of anxiety.

properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c1-27-18-7-5-14(6-8-18)9-10-22-20(26)23-16-12-19(25)24(13-16)17-4-2-3-15(21)11-17/h2-8,11,16H,9-10,12-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSJUAKFOOGLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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